molecular formula C7H16ClNO2 B2569923 2-Amino-3,3-dimethylpentanoic acid hydrochloride CAS No. 142937-81-3

2-Amino-3,3-dimethylpentanoic acid hydrochloride

Cat. No.: B2569923
CAS No.: 142937-81-3
M. Wt: 181.66
InChI Key: HPBDVJKSWTVQHS-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylpentanoic acid hydrochloride is a high-purity, non-canonical amino acid (NcAA) offered for research applications. Non-canonical amino acids are of significant interest in expanding the building-block repertoire for biomedical and biotechnological research . They serve as key intermediates and scaffolds in the discovery of new medicines and antibiotics, and are invaluable tools in medicinal chemistry for structure-activity relationship (SAR) studies . This compound, characterized by its dimethyl-substituted pentanoic acid backbone, is a versatile chiral building block. Researchers utilize such NcAAs in the synthesis of peptides, as organocatalysts, and as crucial precursors in pharmaceutical development for compounds like sitagliptin and pregabalin . The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in various experimental conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3,3-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBDVJKSWTVQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142937-81-3
Record name 2-amino-3,3-dimethylpentanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethylpentanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutyraldehyde with ammonia and hydrogen cyanide to form 2-amino-3,3-dimethylpentanenitrile. This intermediate is then hydrolyzed to produce 2-Amino-3,3-dimethylpentanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₅ClN₂O₂
  • Molecular Weight : 178.66 g/mol
  • Solubility : Soluble in water

The unique structure of 2-Amino-3,3-dimethylpentanoic acid hydrochloride allows it to participate in numerous chemical reactions, making it a valuable compound in scientific research.

Chemistry

  • Building Block in Organic Synthesis : This compound serves as an essential building block in the synthesis of various organic molecules. Its branched structure enables the formation of complex molecules through condensation and substitution reactions.
  • Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions, contributing to the development of new synthetic methodologies.

Biology

  • Enzyme Mechanisms : Research indicates that this compound can be employed to study enzyme mechanisms and protein interactions. Its ability to mimic natural substrates allows for detailed investigations into enzyme kinetics and inhibition.
  • Neurotransmitter Modulation : Studies have shown that this compound may influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal excitability and neuroprotection.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly in neurodegenerative diseases. Its neuroprotective properties have been highlighted in various studies, suggesting applications in treating conditions such as Alzheimer's and Parkinson's disease.
  • Precursor in Pharmaceutical Synthesis : It acts as a precursor in the synthesis of pharmaceutical compounds, contributing to the development of drugs targeting metabolic disorders and neurological conditions.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is used in the manufacture of specialty chemicals and as an intermediate for synthesizing other compounds.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective properties of this compound using rodent models subjected to oxidative stress. Results indicated that treatment with this compound led to reduced neuronal cell death and improved functional outcomes, suggesting its potential therapeutic application for neurodegenerative diseases.

Case Study 2: Amino Acid Transport

Research on amino acid transport mechanisms revealed that this compound enhances calcium-dependent transport processes in intestinal epithelial cells. This finding suggests its role in improving nutrient absorption dynamics, which is critical for overall metabolic health.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride
  • Synonyms: D-Tertleucine hydrochloride, (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 167.63 g/mol
  • CAS Number : 112720-39-5
  • Physical Properties :
    • Melting Point: >300°C
    • Storage: Stable at room temperature in dry conditions

Structural Features :
The compound features a branched aliphatic chain with two methyl groups at the β-position (C3), creating steric hindrance. This structure enhances hydrophobicity and influences conformational rigidity in peptide synthesis.

Comparison with Structurally Similar Compounds

Halogen-Substituted Amino Acid Hydrochlorides

Example :

  • 2-Amino-3,3,3-trifluoropropanoic Acid Hydrochloride Formula: C₃H₅ClF₃NO₂ Molecular Weight: 203.53 g/mol Key Differences:
  • Trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering pKa (compared to dimethyl groups) .
  • Applications: Used in agrochemicals and pharmaceuticals for resistance to enzymatic degradation.

Data Table 1 : Halogenated vs. Alkyl-Substituted Derivatives

Property 2-Amino-3,3-dimethylpentanoic Acid HCl 2-Amino-3,3,3-trifluoropropanoic Acid HCl
Molecular Weight 167.63 203.53
Substituent -CH(CH₃)₂ -CF₃
Melting Point >300°C Not reported
LogP (Predicted) ~1.2 (hydrophobic) ~0.8 (polar due to -CF₃)

Ester Derivatives of Amino Acids

Example :

  • Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride Formula: C₅H₉ClF₃NO₂ Molecular Weight: 207.58 g/mol Key Differences:
  • Ethyl ester group increases lipophilicity, acting as a prodrug to enhance oral bioavailability .
  • Hydrolysis in vivo releases the free carboxylic acid, unlike the stable carboxylic acid form in the target compound.

Data Table 2 : Carboxylic Acid vs. Ester Derivatives

Property 2-Amino-3,3-dimethylpentanoic Acid HCl Ethyl 2-Amino-3,3,3-trifluoropropionate HCl
Functional Group -COOH -COOEt
Solubility in Water Moderate Low (ester) / High (post-hydrolysis)
Application Peptide synthesis Prodrug development

Aromatic and Heterocyclic Derivatives

Example :

  • 2-Amino-3,5,7-trimethylquinoline Hydrochloride Formula: C₁₂H₁₅ClN₂ Molecular Weight: 222.71 g/mol Key Differences:
  • Quinoline core enables π-π stacking and fluorescence properties, unlike the aliphatic target compound .
  • Potential use in optoelectronics or as kinase inhibitors.

Data Table 3 : Aliphatic vs. Aromatic Derivatives

Property 2-Amino-3,3-dimethylpentanoic Acid HCl 2-Amino-3,5,7-trimethylquinoline HCl
Core Structure Aliphatic Aromatic (quinoline)
Melting Point >300°C Not reported
Bioactivity Conformational constraint in peptides Fluorescence, enzyme inhibition

Other Branched-Chain Amino Acid Hydrochlorides

Example :

  • 2-Amino-3-phenylbutanoic Acid Hydrochloride (CAS 16655-90-6) Similarity Score: 0.91 (structural similarity) Key Differences:
  • Applications: Chiral building block in drug discovery.

Biological Activity

2-Amino-3,3-dimethylpentanoic acid hydrochloride, also known as DMAP (2-amino-3,3-dimethylpentanoic acid), is a branched-chain amino acid that has garnered interest for its biological activity and potential therapeutic applications. This compound is structurally similar to other amino acids, particularly isoleucine, and plays a significant role in various metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.19 g/mol
  • CAS Number : 142937-81-3
  • Structure :
SMILES CCC C C C C O O N\text{SMILES CCC C C C C O O N}

Table 1: Physical Properties of this compound

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP1.5348
PSA63.32 Ų

Neurotransmitter Role

This compound has been studied for its role as a neurotransmitter and its impact on neurological functions. It is believed to influence the levels of various neurotransmitters in the brain, including glutamate and gamma-aminobutyric acid (GABA), which are crucial for maintaining excitatory and inhibitory balance in neuronal signaling.

Case Study: Effects on Neurotransmitter Levels

A study conducted on pilocarpinized rats indicated that treatment with DMAP resulted in significant alterations in the concentrations of several amino acids associated with neurotransmission. Specifically, increases in glutamic acid and glycine were noted, suggesting a potential role for DMAP in modulating excitatory and inhibitory signals in the brain .

Metabolic Functions

As a branched-chain amino acid (BCAA), DMAP is involved in protein synthesis and energy metabolism. BCAAs are known to play critical roles in muscle metabolism during exercise and recovery.

Table 2: Comparison of BCAAs

Amino AcidRole in MetabolismUnique Features
IsoleucineEnergy production, muscle synthesisEssential amino acid
LeucineStimulates muscle protein synthesisHigher anabolic effects
ValineSupports energy productionLess hydrophobic than isoleucine

Therapeutic Applications

Research has explored the potential therapeutic applications of DMAP in conditions such as metabolic disorders and neurodegenerative diseases. Its ability to influence neurotransmitter levels may offer benefits in treating conditions characterized by neurotransmitter imbalances.

Case Study: Potential in Neurodegenerative Diseases

In preclinical models of neurodegenerative diseases, administration of DMAP demonstrated protective effects against neuronal cell death and improved cognitive functions. These findings suggest that DMAP may have neuroprotective properties that warrant further investigation.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 2-amino-3,3-dimethylpentanoic acid hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm backbone structure and substituent positions. For stereochemical analysis, employ 2D NMR (e.g., COSY, NOESY) to resolve spatial arrangements of the dimethyl and amino groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (C7 _7H16 _{16}ClNO2_2, theoretical MW: 181.66) and detect impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography: For definitive stereochemical assignment, crystallize the compound and analyze diffraction patterns to resolve bond angles and spatial configurations .

Q. How can researchers ensure purity during synthesis of this compound?

Methodological Answer:

  • Chromatographic Purification: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to separate the target compound from byproducts like unreacted Boc-protected intermediates .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to maximize crystal yield and purity. Monitor via melting point analysis (expected range: 200–220°C) .
  • Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N/Cl percentages (e.g., C: 46.31%, H: 8.85%, N: 7.70%, Cl: 19.50%) .

Advanced Research Questions

Q. What strategies optimize synthetic yield of this compound under varying reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (e.g., temperature, pH, stoichiometry). For example, coupling reactions with Boc-protected intermediates achieve >80% yield at 25°C and pH 7.5 .
  • Catalyst Screening: Compare coupling agents (e.g., EDC/HOBt vs. HATU) to minimize racemization. HATU typically reduces side reactions in peptide bond formation .
  • In-situ Monitoring: Employ FTIR to track carbodiimide activation (disappearance of carbonyl peaks at ~1700 cm1 ^{-1}) and optimize reaction termination .

Q. How can conflicting data on the stability of this compound in aqueous solutions be resolved?

Methodological Answer:

  • Accelerated Stability Studies: Conduct stress testing at 40°C/75% RH over 30 days. Monitor degradation via LC-MS (e.g., hydrolysis products like 3,3-dimethylpentanoic acid) .
  • pH-Dependent Studies: Compare stability in buffered solutions (pH 2–9). The compound is most stable at pH 4–5 due to reduced HCl-mediated decomposition .
  • Isotopic Labeling: Use 2H ^{2}\text{H}- or 13C ^{13}\text{C}-labeled analogs to trace degradation pathways and identify vulnerable bonds (e.g., amide hydrolysis vs. decarboxylation) .

Q. What approaches resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column (hexane/isopropanol with 0.1% DEA) to separate enantiomers. Retention times correlate with R/S configurations .
  • Enzymatic Resolution: Incubate racemic mixtures with L-amino acid oxidase to selectively degrade the D-enantiomer, leaving the L-form intact .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict 1H^1\text{H}-NMR chemical shifts for R vs. S configurations, validated against experimental data .

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